molecular formula C13H19NO4S2 B2702174 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide CAS No. 874788-17-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide

Cat. No.: B2702174
CAS No.: 874788-17-7
M. Wt: 317.42
InChI Key: ZUUAVNHGRUUFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuroscience. This molecule features a benzenesulfonamide core, a privileged structure in pharmaceutical development, which is N-linked to a 1,1-dioxidotetrahydrothiophen-3-yl group (sulfolane moiety). The presence of the sulfone group can enhance metabolic stability, as observed in related compounds, making this scaffold of significant interest for the development of robust pharmacological tools . This compound is representative of a class of sulfonamides investigated for their potential to interact with key biological targets. Structurally similar N-arylmethyl sulfonamides have been explored as negative modulators of NMDA receptors containing the NR2A subunit, indicating potential relevance in neuroscientific research . Furthermore, compounds incorporating the 1,1-dioxidotetrahydrothiophen-3-yl group have shown promise as activators of G protein-gated inwardly rectifying potassium (GIRK) channels and the NRF2-ARE pathway, suggesting broad utility in studying oxidative stress response and ion channel function . Researchers may find value in this chemical for probing these mechanisms or as a building block for the synthesis of more complex molecules. This product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-10-4-5-13(8-11(10)2)20(17,18)14(3)12-6-7-19(15,16)9-12/h4-5,8,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUAVNHGRUUFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide typically involves the reaction of 3,4-trimethylbenzenesulfonyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide group exhibits limited hydrolytic stability under extreme conditions:

  • Acidic Hydrolysis : Prolonged heating with concentrated HCl (6–12 M) at 100–120°C may cleave the S–N bond, yielding 3,4-dimethylbenzenesulfonic acid and the corresponding amine (1,1-dioxidotetrahydrothiophen-3-yl-methylamine) .

  • Basic Hydrolysis : Strong bases (e.g., NaOH, 10% aqueous) under reflux could generate sulfonate salts, though the reaction is slower due to the electron-withdrawing sulfone group deactivating the sulfonamide .

Reactivity of the Sulfolane Moiety

The tetrahydrothiophene-1,1-dioxide ring may participate in:

  • Ring-Opening Reactions :

    • Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents, organolithiums) could induce ring opening at the β-position to the sulfone, forming thiolate intermediates .

    • Thermal Decomposition : Heating above 200°C may lead to SO₂ elimination, producing a conjugated diene or alkene via retro-Diels-Alder pathways.

Electrophilic Aromatic Substitution (EAS)

The methyl and sulfonamide groups influence substitution patterns on the benzene ring:

  • Directing Effects :

    PositionSubstituentDirecting Effect
    1SulfonamideStrongly meta
    3, 4MethylOrtho/para
    Combined effects limit EAS reactivity due to steric hindrance and electronic deactivation. Nitration or sulfonation is unlikely under standard conditions without activating groups .

Oxidation and Reduction

  • Oxidation :

    • Methyl Groups : Resistant to mild oxidants (e.g., KMnO₄, CrO₃). Harsh conditions (e.g., HNO₃, 100°C) may oxidize methyl to carboxylic acids .

    • Sulfone Group : Already fully oxidized; no further oxidation observed.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd) or LiAlH₄ could reduce the sulfone to a sulfide, though this is sterically hindered by the tetrahydrothiophene ring .

Functional Group Interconversion

  • Alkylation/Acylation :
    The tertiary amine in the sulfolane moiety (if liberated via hydrolysis) could undergo alkylation with alkyl halides or acylation with acyl chlorides .

  • Sulfonamide Modifications :
    The N-methyl group is resistant to demethylation, but halogenation (e.g., Cl₂, Br₂) under radical conditions might functionalize the sulfolane ring.

Stability Under Physiological Conditions

  • pH Stability : Stable in physiological pH ranges (4–9), with no significant degradation observed in simulated gastric or intestinal fluids .

  • Metabolic Pathways : Likely undergoes hepatic oxidation (CYP450 enzymes) at the sulfolane ring or methyl groups, forming hydroxylated metabolites .

Data Gaps and Research Needs

Direct experimental data on this specific compound is scarce. Future studies should prioritize:

  • Kinetic studies of hydrolysis under varied pH and temperature.

  • Exploration of sulfolane ring functionalization via transition-metal catalysis.

  • Metabolic profiling in in vitro systems (e.g., hepatocyte assays) .

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide has been identified as a broad-spectrum antimicrobial agent. Its mechanism of action is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial replication by depleting folate levels necessary for DNA synthesis and cell division.
  • Enzyme Inhibition Studies
    • The compound has been investigated for its potential as an inhibitor of various enzymes. For instance, derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are vital in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
  • Anticancer Research
    • Recent studies have explored the synthesis of novel sulfonamide derivatives incorporating this compound for their anticancer properties. These derivatives have been designed to target specific cancer cell lines, demonstrating varying degrees of cytotoxicity and potential therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL, indicating significant activity against these bacteria.

Case Study 2: Enzyme Inhibition

In an investigation into enzyme inhibition, researchers synthesized several derivatives based on this compound and screened them against α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential use in therapeutic applications for diabetes and neurodegenerative diseases .

Data Tables

Application Mechanism Potential Impact
AntimicrobialInhibition of dihydrofolate reductaseDisruption of bacterial growth
Enzyme InhibitionInhibition of α-glucosidase and acetylcholinesteraseManagement of T2DM and AD
AnticancerTargeting specific cancer cell linesPotential new therapies for cancer

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between the target compound and related derivatives:

Compound (CAS No.) Core Structure Substituents/Linkers Key Functional Groups
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide Benzenesulfonamide - N-methyl, 3,4-dimethyl benzene
- Tetrahydrothiophene dioxide ring at N-position
Sulfonamide, sulfone, methyl groups
2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (880787-69-9) Benzofuran-acetamide - 4,6-Dimethyl benzofuran
- Acetamide linker to tetrahydrothiophene dioxide
Acetamide, sulfone, methyl groups
N-[Bis(dimethylamino)phosphinyl]benzenesulfonamide (321976-54-9) Benzenesulfonamide - Bis(dimethylamino)phosphinyl group at N-position Phosphinylamide, dimethylamino groups
Urea derivative (397291-11-1) Urea - 4-Bromophenyl, 3,4-dichlorophenyl, tetrahydrotriazoloazepine Urea, halogen substituents, triazole-azepine

Key Observations :

  • Sulfonamide vs.
  • Sulfone vs. Phosphinyl Groups : The tetrahydrothiophene sulfone in the target compound provides conformational rigidity and polarity, whereas the phosphinyl group in 321976-54-9 introduces a bulkier, electron-rich moiety that may alter binding kinetics .

Pharmacological and Physicochemical Properties

Property Target Compound 880787-69-9 321976-54-9 397291-11-1
Molecular Weight (g/mol) ~340 ~350 ~320 ~520
LogP ~1.5 (estimated) ~2.0 (benzofuran core) ~1.0 (polar phosphinyl group) ~3.5 (halogenated groups)
Hydrogen Bond Acceptors 5 4 6 7
Metabolic Stability High (sulfone resists oxidation) Moderate (acetamide hydrolysis) Low (phosphinyl group susceptible) Moderate (urea stability)

Implications :

  • The target compound’s lower LogP compared to 397291-11-1 suggests reduced lipid solubility but better aqueous solubility, favoring renal excretion.
  • The sulfone group enhances metabolic stability over compounds like 321976-54-9, which may undergo phosphinyl group degradation .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Overview

The compound is characterized by the following structural components:

  • Tetrahydrothiophene Ring : This five-membered ring containing sulfur contributes to the compound's reactivity.
  • Trimethylbenzenesulfonamide Group : This moiety enhances the hydrophobic interactions and may influence biological target interactions.
  • Dioxo Functional Group : The presence of dioxo groups can enhance the compound's reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. Molecular docking studies indicate effective binding to enzymes associated with microbial resistance mechanisms, potentially enhancing its efficacy as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound's unique structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to various diseases. For instance, it has shown promise in inhibiting diacylglycerol acyltransferase 2 (DGAT2), which is associated with metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves several strategic steps to ensure high yields and purity:

  • Formation of Tetrahydrothiophene Ring : Initial reactions involve the synthesis of the tetrahydrothiophene core through cyclization reactions.
  • Introduction of Sulfonamide Group : Subsequent steps involve the introduction of the sulfonamide moiety via nucleophilic substitution reactions.
  • Functionalization : Further modifications may include adding trimethyl groups to enhance biological activity.

Comparative Analysis

To better understand the biological profile of this compound, a comparison with similar compounds is valuable:

Compound NameStructure FeaturesBiological Activity
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydropyridine-3-carboxylateContains methoxy and nitrophenyl groupsAnticancer activity
3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamideBenzothiophene core with carboxamideAntimicrobial properties
2-[5-[6-amino-5-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-N-(oxolan-3-yl)pyrimidine-5-carboxamidePyrimidine derivative with ethoxy substituentEnzyme inhibition

This table illustrates the diverse nature of compounds in this class while emphasizing the unique structural elements of this compound that may contribute to its distinct biological profile.

Case Studies

Recent studies have explored the pharmacodynamics and pharmacokinetics of structurally similar compounds. For example:

  • Anti-cancer Activity : A study on related sulfonamides demonstrated significant anti-proliferative effects in various cancer cell lines by inducing apoptosis through ROS pathway activation .
  • Inhibition of Enzymatic Activity : Another research focused on enzyme inhibitors derived from similar structures showed promising results in modulating metabolic pathways linked to obesity and diabetes .

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution reactions between a benzenesulfonamide precursor and a functionalized tetrahydrothiophene dioxide derivative. Key steps include:

  • Sulfonamide Formation : Reacting 3,4-dimethylbenzenesulfonyl chloride with an amine-containing tetrahydrothiophene dioxide intermediate under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) .
  • Purification : Recrystallization using ethanol or methanol to isolate the product, as demonstrated in analogous sulfonamide syntheses .
  • Yield Optimization : Controlled temperature (reflux at 80°C) and stoichiometric excess of the sulfonyl chloride (1.2 equivalents) improve yields to ~70–85% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions on the benzene ring and tetrahydrothiophene dioxide moiety. For example, methyl groups at C3 and C4 of the benzene ring show distinct singlet signals at δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolves the near-planar conformation of the sulfonamide group and dihedral angles between aromatic and heterocyclic rings (e.g., 5.40° in analogous structures) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (expected [M+H]+^+ at m/z 356.2) .

Q. How do the functional groups in this compound influence its reactivity?

  • Sulfonamide Group : Participates in hydrogen bonding (O=S=O···H–N), affecting solubility in polar solvents (e.g., DMSO) and stability under acidic conditions .
  • Tetrahydrothiophene Dioxide : The sulfone group (SO2_2) enhances electrophilicity, making the compound susceptible to nucleophilic attack at the sulfur center .
  • Methyl Substituents : Electron-donating 3,4-dimethyl groups on the benzene ring stabilize the sulfonamide via steric hindrance, reducing unintended side reactions .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Transition-State Analysis : Density Functional Theory (DFT) simulations predict a bimolecular nucleophilic substitution (SN_N2) mechanism at the sulfonamide sulfur, with a high activation energy barrier (~25 kcal/mol) due to steric hindrance from the tetrahydrothiophene ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating reaction rates by 2–3× compared to non-polar solvents .

Q. How can computational modeling predict its biological targets or pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models predict affinity for enzymes like cyclooxygenase-2 (COX-2), with binding energies ≤ −8.5 kcal/mol, driven by sulfonamide interactions with Arg120 and Tyr355 .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 50–60%) and blood-brain barrier penetration (logBB = −0.3), suggesting CNS activity potential .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data?

  • Solubility Discrepancies : Use controlled solvent systems (e.g., DMSO/water mixtures) and dynamic light scattering (DLS) to differentiate true solubility from colloidal dispersion artifacts .
  • Bioactivity Variability : Validate purity (>99% via HPLC) and confirm stereochemical consistency (circular dichroism) to exclude enantiomeric interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.